3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside
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Overview
Description
3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is a compound known for its distinct molecular structure and extensive applications in the biomedical industry. It is a derivative of galactose, a type of sugar, and is often used in drug and disease-related research endeavors.
Mechanism of Action
Target of Action
It is known that this compound is extensively employed in the biomedical industry and plays a pivotal role in drug and disease-related research endeavors .
Mode of Action
It is known to be involved in the synthesis of innovative pharmaceutical agents targeting a wide array of specific diseases and disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside typically involves the protection of hydroxyl groups on the galactose molecule. This is achieved by reacting galactose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The methylation of hydroxyl groups is then carried out using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where reagents like sodium methoxide are used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is extensively used in various fields of scientific research:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies related to carbohydrate metabolism and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a reagent in organic synthesis
Comparison with Similar Compounds
Similar Compounds
- 1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose
- 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
- 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
Uniqueness
3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is unique due to its specific isopropylidene and methyl protection groups, which provide stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBZJCMJEKADSW-KBDSZGMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)OC)OC)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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